
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis
The molecular structure of “N-(4-((6-methylpyridazin-3-yl)amino)phenyl)isobutyramide” was confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied. The synthesis involves the use of trimethylamine or magnesium oxide nanoparticles .Scientific Research Applications
Antimycobacterial Activity
Research involving compounds with a similar structural framework to N-(4-((6-methylpyridazin-3-yl)amino)phenyl)isobutyramide has demonstrated potential antimycobacterial activity. For instance, compounds synthesized using related structures have been tested for their in vitro activity against Mycobacterium tuberculosis, indicating potential applications in the development of new antimicrobial agents (J. Raval, N. Patel, H. V. Patel, & P. Patel, 2011).
Synthesis and Chemical Properties
The synthetic methodologies and chemical properties of similar compounds are crucial for their potential applications in scientific research. For example, detailed synthesis processes contribute to the development of antibiotics for veterinary use, demonstrating the compound's role in medicinal chemistry (T. Fleck, W. Mcwhorter, Richard N DeKam, & B. A. Pearlman, 2003).
Potential in Cancer Research
Similar compounds have been evaluated for their inhibitory activity against specific enzymes involved in cancer progression, indicating potential applications in cancer research. For example, compounds that inhibit estrogen biosynthesis could be relevant for hormone-dependent breast cancer treatment research (R. Hartmann & C. Batzl, 1986).
Mechanism of Action
While the specific mechanism of action for “N-(4-((6-methylpyridazin-3-yl)amino)phenyl)isobutyramide” is not explicitly mentioned, similar compounds have shown biological activities such as inhibitors of receptor tyrosine kinase, anticancer activity against lung cancer, antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species, and antioxidant activity .
Safety and Hazards
The safety and hazards associated with “N-(4-((6-methylpyridazin-3-yl)amino)phenyl)isobutyramide” are not explicitly mentioned in the available resources. It is intended for research use only and not for human or veterinary use.
Future Directions
The future directions for research on “N-(4-((6-methylpyridazin-3-yl)amino)phenyl)isobutyramide” and similar compounds could include further exploration of their biological activities, such as their anticancer, antibacterial, antifungal, and antioxidant properties . Additionally, the effect of the chemical structure on potency could be studied and compared to give aliphatic chain or aromatic chain .
properties
IUPAC Name |
2-methyl-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-10(2)15(20)17-13-7-5-12(6-8-13)16-14-9-4-11(3)18-19-14/h4-10H,1-3H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNDNSDSNDXUCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

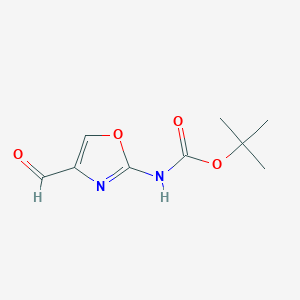
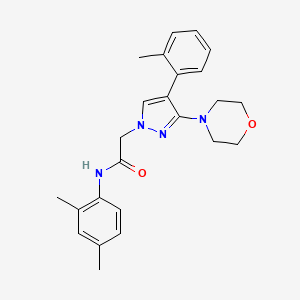
![3-{1-[(tert-butoxy)carbonyl]-1H-pyrrol-2-yl}prop-2-enoic acid](/img/structure/B2753570.png)
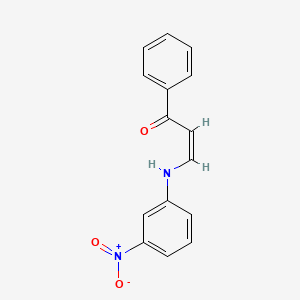
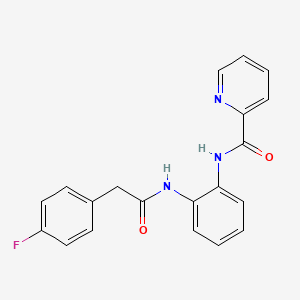
![2-[(2-Ethyl-5-methylpyrazol-3-yl)amino]acetic acid](/img/structure/B2753578.png)
![N-{2-[5-(4-tert-Butyl-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-ethyl}-2-chloro-acetamide](/img/structure/B2753579.png)

![2-[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2753583.png)
![3-(4-Chlorophenyl)-5-{[(3-chlorophenyl)sulfonyl]methyl}isoxazole](/img/structure/B2753585.png)
![N-((5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2753586.png)
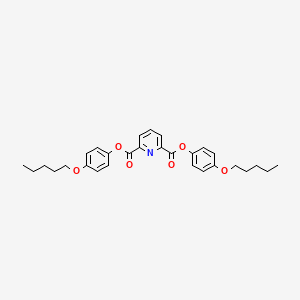
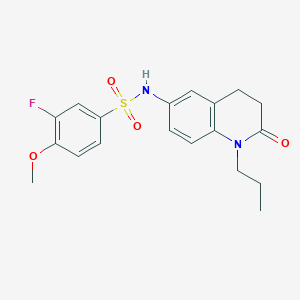
![N-(4-acetylphenyl)-2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2753589.png)